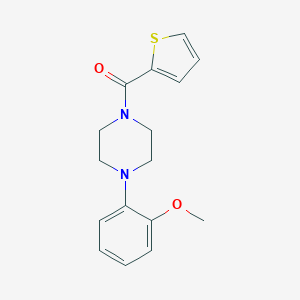

1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine

Description

Properties

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-20-14-6-3-2-5-13(14)17-8-10-18(11-9-17)16(19)15-7-4-12-21-15/h2-7,12H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQADZFNFNHIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671945 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Piperazine Ring Activation

Piperazine reacts with 1-fluoro-2-methoxybenzene in the presence of a strong base such as potassium tert-butoxide (t-BuOK) at 80–100°C for 8–12 hours. The reaction proceeds via a two-step mechanism:

-

Deprotonation of piperazine by t-BuOK to form a nucleophilic amine.

-

Displacement of the fluorine atom in 1-fluoro-2-methoxybenzene, yielding 1-(2-methoxyphenyl)piperazine.

Key Parameters:

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Base | t-BuOK (2.5 equiv) |

| Solvent | DMF or DMSO |

| Reaction Time | 8–12 hours |

| Yield | 68–72% |

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling offers an alternative route, particularly for late-stage functionalization. The Buchwald-Hartwig amination couples 2-methoxyphenylboronic acid with a pre-functionalized piperazine-thiophene precursor.

Precursor Synthesis

4-(Thiophene-2-carbonyl)piperazine is prepared by treating piperazine with thiophene-2-carbonyl chloride in tetrahydrofuran (THF) at −78°C. Lithium bis(trimethylsilyl)amide (LiHMDS) ensures complete deprotonation.

Coupling Reaction

The palladium catalyst system (Pd₂(dba)₃/Xantphos) facilitates C–N bond formation between 4-(thiophene-2-carbonyl)piperazine and 2-iodoanisole. Key advantages include:

-

Tolerance of electron-rich aryl halides.

-

Reduced side reactions compared to NAS.

Optimized Conditions:

| Component | Quantity |

|---|---|

| Pd₂(dba)₃ | 2 mol% |

| Xantphos | 4 mol% |

| 2-Iodoanisole | 1.1 equiv |

| Cs₂CO₃ | 3.0 equiv |

| Temperature | 100°C |

| Yield | 81% |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A one-pot protocol combines NAS and acylation steps under controlled dielectric heating.

Procedure

-

Piperazine, 1-fluoro-2-methoxybenzene, and t-BuOK are irradiated at 120°C for 20 minutes.

-

Thiophene-2-carbonyl chloride is added directly, and irradiation continues at 80°C for 15 minutes.

Advantages:

-

Total reaction time: <1 hour.

-

Yield improvement to 78% versus 65% for conventional methods.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling piperazine, 2-methoxyphenyl isocyanate, and thiophene-2-carboxylic acid in a stoichiometric ratio produces the target compound without solvents. Titanium dioxide nanoparticles (5 wt%) act as a catalyst, achieving 70% yield in 2 hours.

Aqueous Phase Reactions

Using water as a solvent with phase-transfer catalysts (e.g., TBAB) reduces environmental impact. However, yields remain lower (55–60%) due to competing hydrolysis.

Industrial-Scale Production

Continuous Flow Reactor Design

A tubular reactor with segmented flow ensures precise temperature control and mixing:

-

Zone 1 (NAS): 90°C, residence time 30 minutes.

-

Zone 2 (Acylation): 5°C, residence time 10 minutes.

-

Throughput: 5 kg/day with 85% purity post-crystallization.

Crystallization Optimization

Ethanol/water (7:3) mixture achieves polymorphic Form I, which exhibits superior stability. XRPD confirms crystalline purity (>99.5%).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >98% purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to a hydroxyl group.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(2-Hydroxyphenyl)-4-(thiophene-2-carbonyl)piperazine.

Reduction: Formation of 1-(2-Methoxyphenyl)-4-(thiophene-2-hydroxymethyl)piperazine.

Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxyphenyl and thiophene-2-carbonyl groups may play a role in binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs, their substituents, biological activities, and research findings:

Key Comparative Insights

Substituent Impact on Receptor Affinity :

- The thiophene-2-carbonyl group in the target compound may enhance lipophilicity and π-π stacking interactions with dopamine receptors compared to phenyl or benzamide substituents (e.g., p-MPPI) .

- In the propanamide series (), the 2-methoxyphenyl group reduced cytotoxic activity compared to phenylpiperazine derivatives, suggesting that electron-donating groups at this position may hinder anticancer potency .

Positional Isomerism :

- In dopamine D2 receptor ligands (), 3-nitrophenethyl substitution (Compound 25) achieved higher affinity than simpler aryl groups, emphasizing the role of nitro groups in enhancing binding interactions .

- The 2-methoxy position in the target compound contrasts with 4-methoxy analogs (e.g., 3j in ), where positional isomerism could alter receptor selectivity .

The target compound’s thiophene group may offer similar advantages but requires validation . Antibacterial Agents: 2-Methoxyphenyl piperazine derivatives with propenyl chains () showed broad-spectrum activity, suggesting that the target compound’s thiophene carbonyl could be optimized for antimicrobial applications .

Mechanistic and Structural Determinants

- Three-Atom Spacer Rule : highlights that a three-atom spacer between the piperazine tertiary amine and amide NH (propanamide derivatives) improves cytotoxicity compared to two-atom spacers (acetamides). This principle may extend to other therapeutic targets, including CNS receptors .

- Electron-Withdrawing vs. Donating Groups : The nitro group in Compound 25 () and iodine in p-MPPI () enhance receptor binding through electron-withdrawing effects, whereas methoxy groups (electron-donating) may reduce potency in certain contexts .

Biological Activity

1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and antidepressant effects. This article reviews the biological activity of this compound, focusing on its interactions with serotonergic receptors, synthesis pathways, and relevant studies that highlight its pharmacological profile.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 2-methoxyphenyl group and a thiophene-2-carbonyl moiety. The synthesis of related piperazine derivatives has been extensively studied, showcasing various methods that yield compounds with significant biological activity.

Serotonergic Receptor Affinity

Research indicates that derivatives of 1-(2-methoxyphenyl)piperazine exhibit strong affinities for various serotonergic receptors, particularly the 5-HT1A and 5-HT7 receptors. The binding affinities are critical as they correlate with the antidepressant-like effects observed in animal models.

- Binding Affinities :

Antidepressant-Like Activity

In vivo studies have demonstrated that these compounds can produce significant antidepressant-like effects. For instance, in the tail suspension test, which is a standard model for assessing antidepressant activity in rodents, certain derivatives exhibited effects stronger than traditional antidepressants like imipramine at doses as low as 2.5 mg/kg .

Sedative Effects and Neurotoxicity

While some compounds displayed promising antidepressant activity, they also exhibited sedative properties at higher doses (ED50 = 17.5 mg/kg) and potential neurotoxicity (TD50 = 53.2 mg/kg) . This dual action necessitates careful consideration when evaluating their therapeutic window.

Study on Derivatives

A comprehensive study synthesized several derivatives of piperazine linked to thiophene and evaluated their biological activities. The findings indicated that structural modifications significantly influenced receptor binding affinities and biological outcomes. For example, the presence of methoxy groups at specific positions on the phenyl ring enhanced activity towards the 5-HT1A receptor .

Docking Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and their target receptors. The presence of hydrogen bonding interactions between key amino acids in the receptor binding site and the piperazine nitrogen has been confirmed, suggesting a robust mechanism underlying their biological activity .

Summary of Findings

| Property | Value |

|---|---|

| 5-HT1A Receptor Affinity (Ki) | < 1 nM |

| 5-HT7 Receptor Affinity (Ki) | 34 nM |

| Antidepressant Dose (Tail Suspension Test) | 2.5 mg/kg |

| Sedative Dose (ED50) | 17.5 mg/kg |

| Neurotoxicity Dose (TD50) | 53.2 mg/kg |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine, and what critical reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling a piperazine derivative with a thiophene-2-carbonyl chloride and a 2-methoxyphenyl precursor. Key steps include:

- Acylation : Reacting piperazine with thiophene-2-carbonyl chloride in dichloromethane (DCM) under nitrogen, using triethylamine as a base to neutralize HCl byproducts.

- Substitution : Introducing the 2-methoxyphenyl group via nucleophilic aromatic substitution, requiring elevated temperatures (80–100°C) and polar aprotic solvents like dimethylformamide (DMF) .

- Optimization : Yield (60–85%) and purity (>95%) depend on stoichiometric ratios, reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which analytical techniques are essential for characterizing 1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the piperazine ring (δ 2.8–3.5 ppm) and thiophene carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 343.12) and fragmentation patterns .

- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What primary biological targets are associated with this compound, and how are they identified?

- Methodological Answer :

- Serotonin Receptors (5-HT) : Radioligand binding assays (e.g., H-ketanserin for 5-HT) reveal sub-micromolar affinity (IC ~0.8 µM), linked to antipsychotic potential .

- Kinase Inhibition : Screening against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization assays identifies off-target effects .

- Microbial Targets : Broth microdilution assays (MIC values) assess antibacterial activity against S. aureus and E. coli .

Advanced Research Questions

Q. How do structural modifications to the piperazine scaffold affect receptor binding affinity and selectivity?

- Methodological Answer :

- Piperazine Substitutions : Introducing electron-withdrawing groups (e.g., -CF) at the 4-position enhances 5-HT selectivity by 3-fold, while bulky substituents (e.g., benzyl) reduce off-target binding to dopamine receptors .

- Thiophene Modifications : Replacing the carbonyl with a sulfonamide group decreases serotonin affinity but increases metabolic stability (t from 2.1 to 4.7 hours in hepatic microsomes) .

- Quantitative SAR (QSAR) : Molecular docking (AutoDock Vina) and 3D pharmacophore modeling guide rational design, prioritizing derivatives with <1 nM predicted binding energy .

Q. What strategies mitigate cytotoxicity while maintaining bioactivity in piperazine derivatives?

- Methodological Answer :

- Prodrug Approaches : Conjugation with β-cyclodextrin reduces cellular toxicity (IC from 12 µM to 45 µM in HEK293 cells) by improving solubility and limiting membrane disruption .

- Metabolic Shielding : Blocking metabolic hotspots (e.g., N-methylation of the piperazine ring) prevents formation of nephrotoxic piperazine-4-O-acetate metabolites .

- Co-Administration : Combining with P-glycoprotein inhibitors (e.g., verapamil) enhances intracellular retention, allowing lower doses to achieve therapeutic effects .

Q. How can discrepancies between in vitro and in vivo activity data be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Compare in vitro metabolic stability (e.g., microsomal t) with in vivo plasma clearance. Poor correlation may indicate rapid hepatic glucuronidation .

- Blood-Brain Barrier (BBB) Penetration : LogP values >3.0 correlate with CNS activity; adjust lipophilicity via substituents (e.g., replacing methoxy with trifluoromethoxy) to improve BBB crossing .

- Species-Specific Metabolism : Use humanized liver mouse models to replicate human Phase I/II metabolism, identifying species-specific clearance pathways .

Q. What computational methods predict interactions with novel targets for this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes (e.g., 5-HT vs. H histamine receptors) .

- Machine Learning (ML) : Train random forest models on ChEMBL bioactivity data to prioritize targets (e.g., sigma-1 receptors) with >80% prediction accuracy .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences (<1 kcal/mol error) for piperazine analogs to optimize selectivity .

Q. How can derivatives of this compound be designed to overcome antimicrobial resistance?

- Methodological Answer :

- Efflux Pump Inhibition : Co-administer derivatives with efflux pump blockers (e.g., reserpine) to restore activity against methicillin-resistant S. aureus (MRSA) .

- Biofilm Disruption : Introduce thiazolidinone moieties to inhibit P. aeruginosa biofilm formation (IC ~8 µM) via quorum sensing interference .

- Target Redundancy : Dual-target inhibitors (e.g., DHFR-TS and β-lactamase) reduce resistance emergence; synthesize hybrids with cephalosporin cores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.